molecular formula C29H41N7O8 B14256546 L-Glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-proline CAS No. 417708-30-6

L-Glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-proline

Cat. No.: B14256546
CAS No.: 417708-30-6
M. Wt: 615.7 g/mol
InChI Key: SNAMVBJUNZZUSN-YFNVTMOMSA-N
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Description

L-Glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-proline is a pentapeptide composed of five amino acids: L-glutamine, L-proline, and L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of the next amino acid: The next amino acid, protected at its amino group, is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the phenylalanine side chain.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or enzymatic proteases.

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Reagents like carbodiimides and succinimides are used for introducing new functional groups.

Major Products Formed

    Hydrolysis: Results in smaller peptide fragments or individual amino acids.

    Oxidation: Produces oxidized amino acid residues.

    Substitution: Yields modified peptides with altered functional groups.

Scientific Research Applications

L-Glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-proline has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Pharmacology: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Materials Science: Utilized in the development of peptide-based materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Glutaminyl-L-glutaminyl-L-prolyl-L-phenylalanyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

CAS No.

417708-30-6

Molecular Formula

C29H41N7O8

Molecular Weight

615.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C29H41N7O8/c30-18(10-12-23(31)37)25(39)33-19(11-13-24(32)38)27(41)35-14-4-8-21(35)26(40)34-20(16-17-6-2-1-3-7-17)28(42)36-15-5-9-22(36)29(43)44/h1-3,6-7,18-22H,4-5,8-16,30H2,(H2,31,37)(H2,32,38)(H,33,39)(H,34,40)(H,43,44)/t18-,19-,20-,21-,22-/m0/s1

InChI Key

SNAMVBJUNZZUSN-YFNVTMOMSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)O

Origin of Product

United States

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